4-(3,5-Dichlorophenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

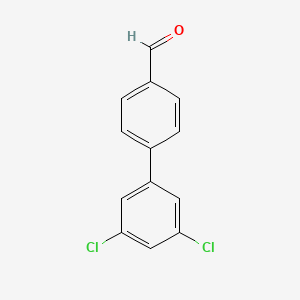

Structure

2D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGGURFOJFIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374196 | |

| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-04-8 | |

| Record name | 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221018-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3,5-Dichlorophenyl)benzaldehyde

Abstract

4-(3,5-Dichlorophenyl)benzaldehyde is a biaryl aldehyde that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique structure, featuring a dichlorinated phenyl ring coupled to a benzaldehyde moiety, imparts distinct reactivity and physicochemical properties that are highly valued in medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, characterization, key applications, and safety protocols, designed for professionals in research and drug development.

Core Compound Identification

Precise identification is the cornerstone of chemical research and development. The fundamental identifiers for this compound are detailed below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1][2] |

| CAS Number | 221018-04-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1][2] |

| MDL Number | MFCD01862518 | [1][2] |

| PubChem CID | 2758154 | [1][5] |

Chemical Structure

The structure consists of a benzaldehyde core substituted at the 4-position with a 3,5-dichlorophenyl group. This substitution pattern is critical to its utility, influencing steric hindrance, electronic properties, and potential biological interactions of its derivatives.

Caption: Structure of this compound (CAS 221018-04-8).

Physicochemical and Handling Properties

The physical properties and storage conditions are critical for experimental design and laboratory safety.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Melting Point | 117-125 °C | [1] |

| Storage Conditions | Store at 0-8°C, under an inert atmosphere. | [1] |

| Key Hazards | Causes severe skin burns and eye damage. Air sensitive. | [6][7] |

| Handling Precautions | Use only under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Do not breathe dust. | [6][8] |

Synthesis and Characterization

The synthesis of biaryl compounds like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[9][10]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis from 4-formylphenylboronic acid and a suitable dihalophenyl precursor. The choice of a bromo- or iodo-substituted dichlorobenzene is strategic, as the carbon-halogen bond strength (C-I < C-Br << C-Cl) allows for selective coupling.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid (1.2 equiv), 1-bromo-3,5-dichlorobenzene (1.0 equiv), and potassium carbonate (2.0 equiv).[1]

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.[1] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[1]

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-16 hours).[1][3]

-

Work-up: Cool the reaction to room temperature. Add water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering and concentrating under reduced pressure, the crude product must be purified. Flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is the standard method to yield the pure this compound.[1]

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. Below are the expected spectroscopic signatures.

| Technique | Expected Data |

| ¹H NMR | Aldehyde Proton (CHO): A singlet (s) around δ 9.5-10.0 ppm. Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzaldehyde ring will appear as two doublets (d), while the dichlorophenyl ring protons will show a doublet and a triplet pattern. The integration should correspond to the 8 aromatic protons. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal between δ 190-195 ppm. Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbons bonded to chlorine will be identifiable, as will the quaternary carbons of the biphenyl linkage. |

| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic cluster of peaks corresponding to the molecular weight (250/252/254) due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). |

Applications in Research and Drug Development

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making it a valuable building block in synthesis.[6][11] The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs).

Role as a Synthetic Intermediate

This compound is a key precursor in multi-step syntheses. Its aldehyde group can undergo:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create stilbene derivatives.

-

Oxidation: To produce the corresponding 4-(3,5-Dichlorophenyl)benzoic acid.

-

Condensation Reactions: With active methylene compounds to form chalcones or other complex heterocyclic systems.[12]

These transformations are fundamental in building libraries of novel compounds for screening in drug discovery programs.[11] The dichlorophenyl moiety can enhance metabolic stability or provide specific steric and electronic interactions with biological targets.

Relevance in Medicinal Chemistry

This compound serves as an intermediate for molecules targeting a range of diseases:

-

Anti-inflammatory Agents: The biphenyl core is common in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anti-cancer Agents: Many kinase inhibitors and other anti-proliferative agents feature substituted biphenyl structures.[1]

-

Agrochemicals: Its derivatives are explored for use as novel herbicides and fungicides.[1]

Applications in Materials Science

Beyond pharmaceuticals, this aldehyde is used in the synthesis of:

-

Specialty Polymers and Resins: The biphenyl unit provides rigidity and thermal stability to polymer backbones.[1]

-

Dyes and Pigments: It can be a precursor for creating chromophores used in high-performance materials.[1]

Experimental Workflow and Logic

The successful synthesis and application of this compound rely on a logical and self-validating workflow. Each stage provides critical data that informs the next, ensuring the integrity of the final product.

Caption: A self-validating workflow for synthesis and purification.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined reactivity, coupled with the strategic placement of its functional groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. From developing next-generation therapeutics to engineering advanced materials, this compound will continue to be a valuable asset in both academic and industrial research laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

4-(3,5-Dichlorophenyl)benzaldehyde chemical properties

An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)benzaldehyde

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and diverse applications, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3',5'-dichloro[1,1'-biphenyl]-4-carbaldehyde, is a bi-aryl compound distinguished by a benzaldehyde moiety linked to a 3,5-dichlorinated phenyl ring.[1] This substitution pattern, particularly the presence of the dichloro group, significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile building block in synthetic chemistry.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 221018-04-8 | [1][2][3] |

| Molecular Formula | C₁₃H₈Cl₂O | [1][3][4] |

| Molecular Weight | 251.11 g/mol | [1][3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 117-125 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Synonyms | 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde | [1] |

| InChI Key | YEFGGURFOJFIMZ-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The key expected features are:

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals. The aldehydic proton (-CHO) is expected to appear as a singlet in the highly deshielded region of δ 9-10 ppm.[5] The aromatic protons will resonate in the δ 7-8.5 ppm range, with splitting patterns dictated by their substitution.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 190 ppm.[6] Aromatic carbons will appear in the δ 120-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde.[5] Additionally, characteristic C-H stretching bands for the aldehyde group are typically observed between 2830-2695 cm⁻¹.[5]

Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for constructing the bi-aryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning methodology is favored in both academic and industrial settings for its mild reaction conditions, high functional group tolerance, and excellent yields.[7][9]

The core of the reaction involves coupling an organoboron reagent (a boronic acid or boronic ester) with an organohalide.[7] For this specific synthesis, 4-formylphenylboronic acid is coupled with 1-bromo-3,5-dichlorobenzene (or vice-versa).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling for the synthesis of the target compound.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Step-by-Step Synthesis Protocol

This generalized protocol outlines the key steps for the synthesis. Causality for each step is explained in italics.

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Expertise & Experience:An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.

-

-

Reagent Charging: To the flask, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3,5-dichlorobenzene (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent like toluene.

-

Expertise & Experience:A slight excess of the organohalide can help drive the reaction to completion. The choice of catalyst and its loading is a balance between reaction efficiency and cost.

-

-

Base Addition: Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 eq).

-

Trustworthiness:The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the transfer of the aryl group to the palladium center.

-

-

Reaction Execution: Vigorously stir the biphasic mixture and heat to reflux (typically 80-100 °C) for 2-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Trustworthiness:Regular monitoring prevents unnecessary heating that could lead to side product formation and ensures the reaction is stopped at optimal yield.

-

-

Workup: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.[9]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its aldehyde functional group, a hub for a vast array of chemical transformations.[10] The electron-withdrawing nature of the two chlorine atoms on the adjacent phenyl ring can also influence the reactivity of the aldehyde.[10][11]

Key Reaction Pathways

The aldehyde group is a prime site for nucleophilic attack and can be readily converted into other functional groups, making this compound a versatile intermediate for building molecular complexity.

Caption: Major reaction pathways from the aldehyde group.

Example Protocol: Knoevenagel Condensation

This protocol demonstrates the use of this compound in a classic carbon-carbon bond-forming reaction.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound like malononitrile (1.0 eq) in ethanol.[12]

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (a few drops).[12]

-

Expertise & Experience:The base acts as a catalyst by deprotonating the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic aldehyde carbon.

-

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours.[12]

-

Monitoring & Workup: Monitor by TLC. Upon completion, the product often precipitates from the solution. If not, the mixture can be cooled in an ice bath to induce crystallization.[12]

-

Purification: The resulting solid product is collected by filtration, washed with cold ethanol, and dried to yield the pure α,β-unsaturated product.

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in several high-value chemical industries.

-

Pharmaceuticals and Drug Discovery: It serves as a crucial building block for synthesizing complex organic molecules with tailored biological activities.[1] It is particularly noted for its role in the development of novel anti-inflammatory and anti-cancer agents.[1] The dichlorophenyl motif is a well-known pharmacophore that can enhance binding affinity and metabolic stability.

-

Agrochemicals: The compound is a key intermediate in the synthesis of modern crop protection agents, including fungicides and pesticides.[1][8]

-

Materials Science: It is employed in the formulation of specialty polymers, resins, and high-performance materials.[1] Its structure can be incorporated into larger molecules to produce dyes and pigments with specific properties.[1]

-

Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, helping to elucidate fundamental biological mechanisms.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is a summary of key safety data sheet (SDS) recommendations.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2] Some sources classify it as corrosive, causing severe skin and eye damage.[13]

-

Handling Precautions: Use only under a chemical fume hood or in a well-ventilated area.[13][14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][15] Avoid breathing dust and prevent contact with skin and eyes.[13][14]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[14][15] Keep the container tightly closed. For optimal quality, it is recommended to store under an inert atmosphere (e.g., nitrogen) and potentially refrigerated (0-8°C).[1][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[14][15]

-

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, seek immediate medical attention.[2][14]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C13H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. diva-portal.org [diva-portal.org]

- 10. 4-(Benzyloxy)-3,5-dichlorobenzaldehyde | 289662-11-9 | Benchchem [benchchem.com]

- 11. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 12. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dichlorophenyl)benzaldehyde is a versatile biphenyl aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique structural features, particularly the presence of the dichlorophenyl moiety, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. It offers a detailed experimental protocol, insights into the reaction mechanism, and methods for purification and characterization, designed to be a practical resource for researchers in the field.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The synthesis of this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 4-formylphenylboronic acid) and an organohalide (such as 1-bromo-3,5-dichlorobenzene). The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents.[2]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-3,5-dichlorobenzene) to form a Pd(II) species.

-

Transmetalation: In the presence of a base, the organoboron compound (4-formylphenylboronic acid) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product, this compound, and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-formylphenylboronic acid and 1-bromo-3,5-dichlorobenzene.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Formylphenylboronic acid | 149.94 | 1.2 | 180 mg |

| 1-Bromo-3,5-dichlorobenzene | 225.90 | 1.0 | 226 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| Toluene | - | - | 10 mL |

| Ethanol | - | - | 2 mL |

| Water | - | - | 2 mL |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylphenylboronic acid (180 mg, 1.2 mmol), 1-bromo-3,5-dichlorobenzene (226 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure product as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₂O |

| Molecular Weight | 251.11 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 117-125 °C[1] |

¹H NMR (400 MHz, CDCl₃):

-

δ 10.08 (s, 1H, -CHO)

-

δ 7.98 (d, J=8.0 Hz, 2H, Ar-H)

-

δ 7.72 (d, J=8.0 Hz, 2H, Ar-H)

-

δ 7.55 (d, J=1.6 Hz, 2H, Ar-H)

-

δ 7.45 (t, J=1.6 Hz, 1H, Ar-H)

¹³C NMR (101 MHz, CDCl₃):

-

δ 191.8

-

δ 145.2

-

δ 141.6

-

δ 135.8

-

δ 135.4

-

δ 130.6

-

δ 129.2

-

δ 127.4

-

δ 126.9

Mass Spectrometry (EI):

-

m/z (%): 252 (M⁺+2, 65), 250 (M⁺, 100), 222, 189, 152.

The predicted mass spectrum shows the characteristic isotopic pattern for a molecule containing two chlorine atoms.[3]

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and effective catalyst for Suzuki couplings.

-

Ligand: The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

-

Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. The use of a base is crucial for the reaction to proceed.

-

Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that helps to dissolve both the organic and inorganic reagents, facilitating the reaction at the interface.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of this compound. This technical guide outlines a reliable experimental protocol and provides the necessary characterization data for this important synthetic intermediate. By understanding the underlying principles of the reaction, researchers can effectively utilize this methodology for the development of novel pharmaceuticals and functional materials.

References

An In-Depth Technical Guide to 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, a halogenated biphenyl aldehyde of significant interest in medicinal chemistry and materials science. This document details the compound's structure, physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and state-of-the-art purification techniques. Furthermore, it delves into the spectroscopic characterization of the molecule, offering insights into the interpretation of its NMR, IR, and mass spectra. Finally, the guide explores the potential applications of this scaffold, particularly in the context of drug discovery, drawing parallels with structurally related compounds exhibiting potent biological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their unique conformational properties and ability to engage in various intermolecular interactions.[1] The introduction of specific substitution patterns on the biphenyl core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde is a bifunctional molecule featuring a dichlorinated phenyl ring coupled to a formyl-substituted phenyl ring. The presence of the dichloro-substitution pattern can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex molecules.[2] Aromatic compounds, such as this biphenyl derivative, are foundational to the production of a wide array of pharmaceuticals.[3]

This guide aims to provide a detailed technical overview of 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, from its synthesis and purification to its characterization and potential applications, thereby serving as a practical resource for scientists in the field.

Physicochemical Properties

While experimental data for 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde is not extensively reported in the literature, its physicochemical properties can be predicted using computational models. These predictions are valuable for designing synthetic and purification strategies, as well as for preliminary assessment of its potential as a drug candidate.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₈Cl₂O | - |

| Molecular Weight | 251.11 g/mol | [4] |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Low in water | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

| logP | ~4.5 | Indicates high lipophilicity, which can impact solubility and biological interactions.[5] |

Note: Predicted values are generated from computational algorithms and should be confirmed by experimental data.

Synthesis and Purification

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls, such as 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, the key reactants are 3,5-dichlorophenylboronic acid and 4-bromobenzaldehyde.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.[8][9]

Materials:

-

3,5-Dichlorophenylboronic acid

-

4-Bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dichlorophenylboronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 3:1 mixture of toluene and water as the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Purification Protocol: Flash Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and by-products. Flash column chromatography is a highly effective method for this purpose.[10] Aldehydes can sometimes be sensitive to silica gel, so careful execution is necessary.[11]

Materials:

-

Crude 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Pressurized air or nitrogen source

Step-by-Step Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., gradient of 0% to 20% ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde.

An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct, which can be separated by extraction and then reverted to the pure aldehyde.[11][12][13]

Spectroscopic Analysis and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.8-10.1 ppm.

-

Aromatic Protons:

-

The protons on the formyl-substituted ring will likely appear as two doublets in the region of δ 7.5-8.0 ppm.

-

The protons on the dichloro-substituted ring will appear as a singlet (for the proton between the two chlorine atoms) and a doublet (for the other two equivalent protons) in the region of δ 7.2-7.6 ppm.

-

Online prediction tools can provide a more detailed theoretical spectrum.[15][16]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-195 ppm.[17]

-

Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm. The carbons attached to chlorine atoms will be significantly influenced. Quaternary carbons will typically show weaker signals.[18]

NMR prediction software can be used to estimate the chemical shifts of each carbon atom.[14][19]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1710 cm⁻¹, characteristic of an aromatic aldehyde.[20][21]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The former is particularly diagnostic for aldehydes.[22]

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[23]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.99 g/mol for C₁₃H₈³⁵Cl₂O). The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.[24][25]

-

Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the hydrogen atom from the aldehyde group.[26][27]

Applications in Drug Discovery and Materials Science

The 3',5'-dichloro-[1,1'-biphenyl] scaffold is of significant interest in drug discovery due to its presence in molecules with potent biological activities. The chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability.

-

Enzyme Inhibition: Dichlorobiphenyl derivatives have been investigated as inhibitors of various enzymes. For instance, compounds with a similar scaffold have shown potent inhibitory activity against proprotein convertase furin, a target for various diseases.[28] Additionally, N-(3,5-dichloro-1-oxido-4-pyridinyl)-based compounds have been identified as potent phosphodiesterase 4 (PDE4) inhibitors, relevant for treating inflammatory diseases like asthma and COPD.[29]

-

Novel Scaffolds for Medicinal Chemistry: The title compound serves as a versatile building block for the synthesis of libraries of novel compounds.[30] The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to generate diverse molecular architectures for biological screening.

-

Materials Science: Biphenyl derivatives are widely used in the development of advanced materials such as polymers and liquid crystals.[2] The specific substitution pattern of 3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde could impart desirable electronic and physical properties for applications in organic electronics.

Safety and Handling

-

Hazard Identification: Assumed to be harmful if swallowed, and may cause skin and eye irritation. Handle with care as a potent pharmacologically active material.[32]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[32]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[34]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[33]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3',5'-Dichloro[1,1'-biphenyl]-4-carbaldehyde represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive technical overview, including a robust synthetic strategy via Suzuki-Miyaura coupling, detailed purification protocols, and a thorough analysis of its expected spectroscopic characteristics. The exploration of its potential applications, particularly as a scaffold for the development of novel therapeutic agents, underscores its importance for researchers in drug discovery. By providing this detailed information, we hope to facilitate further research and innovation utilizing this promising compound.

References

- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. scbt.com [scbt.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. iris.unito.it [iris.unito.it]

- 11. researchgate.net [researchgate.net]

- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965) [hmdb.ca]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060357) [hmdb.ca]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. Visualizer loader [nmrdb.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Biphenyl [webbook.nist.gov]

- 25. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. benchchem.com [benchchem.com]

- 28. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]

- 31. fishersci.com [fishersci.com]

- 32. uspmsds.com [uspmsds.com]

- 33. assets.thermofisher.com [assets.thermofisher.com]

- 34. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Solubility of 4-(3,5-Dichlorophenyl)benzaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 4-(3,5-Dichlorophenyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical role of solubility in drug development and formulation, this document offers a detailed framework for its determination and analysis. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility in various solvents.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₁₃H₈Cl₂O.[1] Its structure, featuring a dichlorophenyl group, enhances its reactivity, making it a valuable building block in organic synthesis.[1] It serves as a crucial intermediate in the development of a range of compounds, including anti-inflammatory and anti-cancer agents.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Compound Properties:

| Property | Value | Source |

| CAS Number | 221018-04-8 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 117-125 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

Qualitative Solubility Profile

Based on the principles of "like dissolves like," the polarity of this compound plays a significant role in its solubility. The presence of the polar aldehyde group and the nonpolar dichlorophenyl and benzaldehyde rings suggests a nuanced solubility profile.

-

Water: Due to the hydrophobic nature of the aromatic rings, this compound is expected to have limited solubility in water.[2][3]

-

Organic Solvents: It is generally soluble in organic solvents.[2][3] This is attributed to the nonpolar characteristics of the bulk of the molecule. Solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound.[2][3]

It is crucial for researchers to experimentally verify the solubility in their specific solvent systems and at the desired temperatures, as theoretical predictions may not always align with empirical results.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Principle of the Shake-Flask Method

The core principle of this method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature. By ensuring an excess of the solid is present, the resulting solution is considered saturated, and its concentration represents the solubility of the compound under those conditions.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound. The excess is crucial to ensure saturation.

-

Place the weighed compound into a series of glass vials or flasks.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5] The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, for finer particles, centrifuge the samples at the experimental temperature to achieve clear separation of the solid and liquid phases.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Quantitative Analysis of Dissolved this compound

Once a saturated solution is obtained, the concentration of the dissolved compound must be accurately measured. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and effective analytical techniques for this purpose.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[8] For aromatic aldehydes like this compound, a reversed-phase HPLC method is typically suitable.

4.1.1. Experimental Protocol for HPLC Analysis

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is required.

-

A C18 column is a common choice for the separation of nonpolar to moderately polar compounds.

-

-

Mobile Phase Preparation:

-

A typical mobile phase for aromatic aldehydes consists of a mixture of acetonitrile and water.[8] The exact ratio should be optimized to achieve good separation and peak shape.

-

The mobile phase should be filtered and degassed before use.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot a graph of peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.

-

Record the peak area of the this compound peak.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample from its peak area.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound.

-

4.1.2. Visualization of the HPLC Analysis Workflow

Caption: Workflow for quantitative analysis using HPLC.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and often faster method for quantitative analysis, provided that the compound has a chromophore that absorbs light in the UV-Vis range and there are no interfering substances in the solvent. Aromatic aldehydes typically exhibit strong UV absorbance.

4.2.1. Experimental Protocol for UV-Vis Analysis

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution across a range of UV-Vis wavelengths to identify the wavelength at which the absorbance is highest (λmax).

-

-

Standard Preparation and Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Create a series of calibration standards by serial dilution.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered samples from the shake-flask experiment at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

-

Multiply this concentration by the dilution factor to determine the solubility.

-

4.2.2. Visualization of the Logical Relationship in UV-Vis Measurement

Caption: Logical relationship of components in UV-Vis solubility measurement.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10203-08-4: 3,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. thaiscience.info [thaiscience.info]

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(3,5-Dichlorophenyl)benzaldehyde

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the chemical environment of each unique carbon atom.[2] This is possible because the ¹³C isotope possesses a nuclear spin of 1/2, making it NMR-active.[1][3] Although the natural abundance of ¹³C is low (approximately 1.1%), modern Fourier Transform (FT) NMR spectrometers can readily acquire high-resolution spectra.[2][4]

The power of ¹³C NMR lies in its wide chemical shift range (typically 0-220 ppm), which minimizes the signal overlap that can complicate ¹H NMR spectra.[3][5] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, steric effects, and the electronegativity of neighboring atoms and functional groups.[1][6] This sensitivity allows for the differentiation of various carbon types, including those in aliphatic chains, aromatic rings, and carbonyl groups. For drug development professionals, this detailed structural information is critical for confirming the identity and purity of synthesized compounds, elucidating the structure of novel chemical entities, and studying molecular interactions.

This guide provides a detailed analysis of the ¹³C NMR data for this compound, a molecule of interest due to its bifunctional aromatic structure. We will delve into the predicted chemical shifts, the rationale behind these assignments based on substituent effects, and a comprehensive protocol for experimental data acquisition.

Molecular Structure and Substituent Effects

To understand the ¹³C NMR spectrum of this compound, it is essential to first analyze its structure and the electronic effects of its substituents. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with an aldehyde group (-CHO) at position 4, while the other is substituted with two chlorine atoms at positions 3' and 5'.

Figure 1. Structure of this compound with carbon numbering.

The key electronic effects at play are:

-

Aldehyde Group (-CHO): This is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen and the resonance (mesomeric) effect, which delocalizes electron density from the phenyl ring. This group will significantly deshield the carbons of the benzaldehyde ring, particularly the ipso-carbon (C4) and the ortho-carbons (C3, C5). The carbonyl carbon itself (C7) will appear far downfield.[7]

-

Chlorine Atoms (-Cl): Chlorine is an electronegative atom, exerting an electron-withdrawing inductive effect. This effect deshields the carbons to which they are attached (C3', C5'). However, chlorine also has lone pairs of electrons that can be donated into the aromatic ring via resonance, which would shield the ortho and para positions. In halobenzenes, the inductive effect generally dominates.[8]

-

Phenyl Group as a Substituent: Each phenyl ring acts as a substituent on the other. This leads to complex electronic interactions that influence the chemical shifts of all aromatic carbons.

Predicted ¹³C NMR Chemical Shifts

While experimental data provides the ultimate confirmation, predicted ¹³C NMR chemical shifts are invaluable for initial spectral assignment.[9][10] These predictions can be made using computational chemistry methods, such as Density Functional Theory (DFT), or by using empirical models based on additive substituent effects.[11][12]

Below is a table of predicted ¹³C NMR chemical shifts for this compound, along with the rationale for each assignment based on established principles of substituent-induced chemical shifts (SCS).[13][14]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C7 (CHO) | ~192 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in the 190-200 ppm region.[6] |

| C1' | ~142 | This quaternary carbon is attached to the electron-withdrawing benzaldehyde group, causing a downfield shift. |

| C4 | ~138 | This quaternary carbon is directly attached to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. |

| C3', C5' | ~135 | These carbons are directly bonded to the electronegative chlorine atoms, resulting in a strong deshielding inductive effect. |

| C1 | ~135 | This quaternary carbon is deshielded by the attached dichlorophenyl ring. |

| C2, C6 | ~130 | These carbons are ortho to the dichlorophenyl substituent and meta to the aldehyde group. They experience a moderate deshielding effect. |

| C3, C5 | ~130 | These carbons are ortho to the aldehyde group and meta to the dichlorophenyl group, leading to deshielding. |

| C2', C6' | ~128 | These carbons are ortho to the point of attachment to the other ring and meta to the two chlorine atoms. They are less affected by the chlorine atoms' inductive effect. |

| C4' | ~127 | This carbon is para to the point of attachment and ortho to the two chlorine atoms, experiencing a combined electronic effect. |

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to experimental parameters. The following is a robust, field-proven protocol for the analysis of a small organic molecule like this compound.

Sample Preparation

-

Mass: Accurately weigh 15-25 mg of the compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium provides the field frequency lock for the NMR spectrometer.[6]

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[6][15]

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Calibration

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is often an automated process on modern instruments.

-

Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

Data Acquisition Parameters

The following parameters are a good starting point and can be optimized as needed. A standard proton-decoupled ¹³C experiment is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[4][16]

-

Pulse Program: A standard pulse program like zgpg30 or zgdc30 is commonly used.[17] This involves a 30° pulse angle, which allows for faster repetition rates compared to a 90° pulse, and includes proton decoupling.

-

Acquisition Time (AQ): Typically 1.0 to 2.0 seconds.[17] This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point.[17] This allows for the nuclear spins to relax back towards equilibrium before the next pulse. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though this is less critical for simple identification.[16]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans must be co-added to achieve an adequate signal-to-noise ratio. Start with 128 or 256 scans and increase as needed for weaker samples.[17]

-

Spectral Width (SW): A spectral width of approximately 240-250 ppm is sufficient to cover the entire range of chemical shifts for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent phenomena are being studied.

Figure 2. Workflow for ¹³C NMR data acquisition and processing.

Data Processing

-

Fourier Transformation (FT): The raw data, a free induction decay (FID), is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the known chemical shift of the solvent or an internal standard.

-

Peak Picking: The chemical shift of each peak is identified and labeled.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and the predictable electronic effects of aldehyde and chloro substituents, a confident assignment of each carbon resonance is achievable. The combination of predictive analysis and a rigorous experimental protocol, as detailed in this guide, forms a self-validating system for structural confirmation. This approach, grounded in established spectroscopic principles and methodologies, ensures the generation of reliable and reproducible data, which is paramount in research and drug development.

References

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. studylib.net [studylib.net]

- 5. 13C Applications [ch.ic.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. sc.edu [sc.edu]

- 17. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Guide to the Synthesis of 4-(3,5-Dichlorophenyl)benzaldehyde: Core Methodologies and Starting Materials

An in-depth technical guide by a Senior Application Scientist

Introduction

4-(3,5-Dichlorophenyl)benzaldehyde, also known as 3',5'-dichloro[1,1'-biphenyl]-4-carbaldehyde, is a pivotal intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its biphenyl scaffold, substituted with a reactive aldehyde and electron-withdrawing chlorine atoms, makes it a versatile building block for synthesizing complex molecules, including potent anti-inflammatory and anti-cancer agents.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the causal logic behind well-established experimental protocols. It is designed for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of its synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical approach to synthesizing this compound begins with a retrosynthetic disconnection of the central carbon-carbon bond between the two aromatic rings. This strategy identifies two key synthons: a (3,5-dichlorophenyl) unit and a (4-formylphenyl) unit. The challenge then becomes selecting the appropriate real-world reagents to represent these synthons and choosing a robust coupling reaction to form the desired biaryl linkage. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the industry-standard methods for this type of transformation due to their high efficiency and functional group tolerance.

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is arguably the most common and versatile method for constructing biaryl systems.[4] It involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a base.[5] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance to a wide array of functional groups, including the critical aldehyde moiety in our target.[6]

Starting Materials Selection

Based on our retrosynthetic analysis, two primary combinations of starting materials are viable:

-

Route A: 4-Formylphenylboronic acid + 1-Bromo-3,5-dichlorobenzene

-

Route B: (3,5-Dichlorophenyl)boronic acid + 4-Bromobenzaldehyde

While both routes are chemically sound, Route A is often preferred due to the excellent commercial availability and stability of 4-formylphenylboronic acid and 1-bromo-3,5-dichlorobenzene.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies.[5][7][8]

Reaction Setup:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagent Quantities:

| Reagent | Molar Equiv. | Purpose |

|---|---|---|

| 1-Bromo-3,5-dichlorobenzene | 1.0 | Aryl halide electrophile |

| 4-Formylphenylboronic acid | 1.1 - 1.2 | Organoboron nucleophile |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Cross-coupling catalyst |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Activates boronic acid |

| Solvent (e.g., 1,4-Dioxane/H₂O) | - | Reaction medium |

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-dichlorobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a white to off-white solid.[1]

Mechanistic Insights and Causality

The success of the Suzuki coupling hinges on a well-defined catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

-

Role of the Base: The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate complex ([Ar-B(OH)3]⁻), which is essential for the transmetalation step.[5] This is the rate-determining step in many cases.

-

Solvent System: The use of a biphasic system like dioxane/water or toluene/water is crucial. It ensures that both the organic-soluble organohalide and catalyst, and the water-soluble inorganic base and boronate intermediate, can interact effectively.

The Negishi Coupling Alternative

The Negishi coupling provides a powerful and often complementary strategy to the Suzuki reaction.[9] It utilizes an organozinc reagent, which is coupled with an organohalide, again catalyzed by a palladium or nickel complex.[10] Organozinc reagents are known for their high reactivity and remarkable tolerance to sensitive functional groups, making them an excellent choice for complex syntheses.[11][12]

Starting Materials and Organozinc Preparation

For this synthesis, the most direct approach involves coupling a (3,5-dichlorophenyl)zinc halide with 4-bromobenzaldehyde. The organozinc reagent is typically prepared in situ just before the coupling step.

-

Organozinc Formation: The (3,5-Dichlorophenyl)zinc halide can be prepared by the direct insertion of activated zinc (e.g., Rieke® Zinc) into 1-bromo-3,5-dichlorobenzene.[11] Alternatively, it can be formed via transmetalation from an organolithium or Grignard reagent, though this route is less compatible with sensitive functional groups.[11][13]

Detailed Experimental Protocol: Negishi Coupling

This protocol describes a general procedure for the formation of the organozinc reagent followed by the cross-coupling.[14][15][16]

Reagent & Process Overview:

| Step | Reagents / Process | Purpose |

|---|---|---|

| 1. Organozinc Formation | 1-Bromo-3,5-dichlorobenzene, Activated Zinc | Prepare the organozinc nucleophile |

| Anhydrous THF | Solvent | |

| 2. Cross-Coupling | 4-Bromobenzaldehyde | Aryl halide electrophile |

| Pd Catalyst (e.g., Pd(P(t-Bu)₃)₂) | Cross-coupling catalyst |

| | Anhydrous THF | Solvent |

Step-by-Step Methodology:

-

Activate Zinc (if required): If not using pre-activated zinc, activate zinc dust via standard methods (e.g., with I₂, TMS-Cl).

-

Organozinc Formation: In a flame-dried, three-necked flask under an inert atmosphere, add the activated zinc and anhydrous THF. Add a solution of 1-bromo-3,5-dichlorobenzene (1.05 eq) in THF dropwise. The formation of the organozinc reagent may require gentle heating to initiate and is often stirred for several hours at room temperature.

-

Coupling Reaction: In a separate flame-dried flask, dissolve 4-bromobenzaldehyde (1.0 eq) and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.01-0.02 eq) in anhydrous THF.[15]

-

Addition: Transfer the prepared (3,5-dichlorophenyl)zinc halide solution to the second flask via cannula under inert gas pressure.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.

Mechanistic Insights and Causality

The Negishi coupling follows a similar catalytic cycle to the Suzuki reaction, but with key differences.

Caption: Simplified Negishi catalytic cycle.

-

No Base Required: Unlike the Suzuki coupling, the Negishi reaction does not require a base. The organozinc reagent is sufficiently nucleophilic to undergo transmetalation directly with the palladium(II) complex. This simplifies the reaction setup and can be advantageous for base-sensitive substrates.

-

Catalyst Choice: The choice of catalyst and ligands is critical. Catalysts with bulky, electron-rich phosphine ligands, like Pd(P(t-Bu)₃)₂, are highly effective as they promote the initial oxidative addition step, even with less reactive aryl chlorides, and facilitate the final reductive elimination.[16]

Conclusion and Method Selection

Both the Suzuki-Miyaura and Negishi couplings are robust and high-yielding methods for the synthesis of this compound. The choice between them often comes down to practical considerations:

-

Suzuki-Miyaura Coupling: Generally the first choice due to the operational simplicity, stability of reagents, and the use of more environmentally benign solvent systems that include water.

-

Negishi Coupling: An excellent alternative when boronic acids are unstable or unavailable. Its key advantage is the high reactivity of the organozinc reagent and the lack of a required base, which can be beneficial for substrates with base-sensitive functional groups.

Ultimately, a thorough understanding of both methodologies provides the research scientist with the flexibility to adapt to starting material availability, cost constraints, and the specific chemical challenges of the target molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H8Cl2O | CID 2758154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 221018-04-8 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. mdpi.com [mdpi.com]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. Organozinc Reagents [sigmaaldrich.com]

- 12. organicreactions.org [organicreactions.org]

- 13. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 14. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 15. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]